Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate

描述

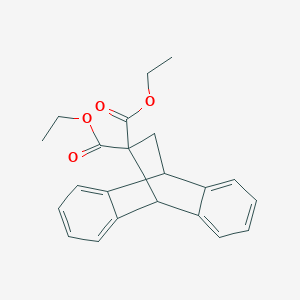

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate is an organic compound with the molecular formula C22H22O4 and a molecular weight of 350.41 g/mol . This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a unique ethano bridge that connects the 9 and 10 positions of the anthracene ring system .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate typically involves the reaction of anthracene with ethyl diazoacetate in the presence of a catalyst . The reaction proceeds through a cycloaddition mechanism, forming the ethano bridge and resulting in the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, for several hours .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

化学反应分析

Types of Reactions

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: The major products are diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylic acid.

Reduction: The major products are diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dimethanol.

Substitution: The products depend on the substituent introduced, such as brominated or nitrated derivatives.

科学研究应用

Organic Electronics

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate serves as a key building block in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its unique electronic properties enable efficient charge transport and light emission, making it a valuable component in the design of advanced electronic devices.

Case Study: OLED Performance

Recent studies have demonstrated that incorporating this compound into OLED structures significantly improves device efficiency and stability. For instance, a research team reported enhanced luminescence and operational longevity when using this compound in their OLED formulations.

Supramolecular Chemistry

In supramolecular chemistry, this compound acts as a host molecule in host-guest systems. Its ability to form non-covalent interactions such as hydrogen bonding and π-π stacking allows for the exploration of molecular recognition processes.

Case Study: Host-Guest Systems

A notable application involved the use of this compound to encapsulate various guest molecules. The resulting complexes exhibited unique photophysical properties that were leveraged for sensing applications.

Material Science

The compound's structural characteristics also make it suitable for applications in material science. It can be utilized to create novel polymeric materials with enhanced mechanical and thermal properties.

Case Study: Polymer Composites

Research has shown that incorporating this compound into polymer matrices results in composites with improved strength and thermal stability. These materials are being explored for use in high-performance applications such as aerospace and automotive components.

Chemical Properties and Mechanism of Action

This compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions. For example:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO4 or CrO3 | Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylic acid |

| Reduction | LiAlH4 or NaBH4 | Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dimethanol |

| Substitution | Br2 or HNO3 under acidic conditions | Brominated or nitrated derivatives |

The mechanism of action involves interactions with molecular targets through non-covalent forces that facilitate its applications in various fields.

作用机制

The mechanism of action of diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces . These interactions enable the compound to form stable complexes with guest molecules, which can be utilized in various applications, including catalysis and molecular sensing .

相似化合物的比较

Similar Compounds

- Dimethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate

- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid

- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol

Uniqueness

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate is unique due to its ethano bridge, which imparts rigidity to the molecule and enhances its electronic properties. This makes it particularly suitable for applications in organic electronics and supramolecular chemistry .

生物活性

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate (CAS Number: 116279-89-1) is an organic compound with notable biological activities and applications in various fields, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C22H22O4

- Molecular Weight : 350.41 g/mol

- Structure : The compound features a unique ethano bridge that enhances its rigidity and electronic properties, making it suitable for applications in organic electronics and supramolecular chemistry .

This compound exhibits its biological activity primarily through:

- Non-Covalent Interactions : The compound interacts with molecular targets via hydrogen bonding, π-π stacking, and van der Waals forces.

- Antiproliferative Effects : Research indicates that derivatives of this compound demonstrate significant antiproliferative effects against various cancer cell lines, including chronic lymphocytic leukemia (CLL) cells .

Anticancer Activity

Recent studies have highlighted the potential of diethyl 9,10-dihydro-9,10-ethanoanthracene derivatives in cancer treatment:

-

Chronic Lymphocytic Leukemia (CLL) :

- A series of novel ethanoanthracene compounds were synthesized and evaluated for their antiproliferative effects in CLL cell lines. Compounds demonstrated IC50 values of less than 10 µM in poor-prognosis CLL cells .

- The most potent compounds exhibited significant reductions in cell viability compared to standard treatments like fludarabine phosphate.

- Mechanism of Action :

Comparative Studies

A comparative analysis was conducted on diethyl 9,10-dihydro-9,10-ethanoanthracene derivatives alongside other similar compounds:

| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| Diethyl 9,10-dihydro-9,10-ethanoanthracene | <10 | CLL | Induction of apoptosis via ROS |

| Dimethyl 9,10-dihydro-9,10-ethanoanthracene | >20 | Breast Cancer | Cell cycle arrest |

| Ethanoanthracene derivatives | <15 | Burkitt's Lymphoma | Apoptotic pathway activation |

Study on Antiproliferative Effects

In a pivotal study published in "Nature" journals, researchers synthesized a range of ethanoanthracene compounds and tested them against various cancer cell lines. The study found that the diethyl derivative exhibited superior potency compared to its dimethyl counterpart. The results indicated a clear correlation between structural modifications and biological activity .

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications at the ethano bridge significantly influenced the compound's ability to inhibit cancer cell growth. For example:

- Nitrovinyl Substituents : Enhanced anticancer activity due to increased electron-withdrawing effects.

- Alkyl Chain Variations : Altered solubility and bioavailability profiles.

Applications in Material Science

Beyond its biological implications, diethyl 9,10-dihydro-9,10-ethanoanthracene is utilized in:

属性

IUPAC Name |

diethyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-3-25-20(23)22(21(24)26-4-2)13-18-14-9-5-7-11-16(14)19(22)17-12-8-6-10-15(17)18/h5-12,18-19H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOSXUDEAJOMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392934 | |

| Record name | diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116279-89-1 | |

| Record name | diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。